molecular formula C22H22N4O2S B14969935 2-((2-oxo-1-(pyridin-2-ylmethyl)-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(o-tolyl)acetamide

2-((2-oxo-1-(pyridin-2-ylmethyl)-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(o-tolyl)acetamide

Cat. No.: B14969935
M. Wt: 406.5 g/mol
InChI Key: TYICWCDIDRFELU-UHFFFAOYSA-N
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Description

N-(2-METHYLPHENYL)-2-({2-OXO-1-[(PYRIDIN-2-YL)METHYL]-1H,2H,5H,6H,7H-CYCLOPENTA[D]PYRIMIDIN-4-YL}SULFANYL)ACETAMIDE is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon, such as nitrogen, oxygen, or sulfur. This particular compound features a pyrimidine ring fused with a cyclopentane ring, a pyridine moiety, and a thioether linkage.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-METHYLPHENYL)-2-({2-OXO-1-[(PYRIDIN-2-YL)METHYL]-1H,2H,5H,6H,7H-CYCLOPENTA[D]PYRIMIDIN-4-YL}SULFANYL)ACETAMIDE typically involves multi-step organic reactions. The process may start with the preparation of the cyclopenta[d]pyrimidine core, followed by the introduction of the pyridine moiety and the thioether linkage. Common reagents used in these steps include various halogenated compounds, organometallic reagents, and catalysts under controlled temperature and pressure conditions.

Industrial Production Methods

Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis equipment, and rigorous quality control measures to monitor the reaction progress and product quality.

Chemical Reactions Analysis

Types of Reactions

N-(2-METHYLPHENYL)-2-({2-OXO-1-[(PYRIDIN-2-YL)METHYL]-1H,2H,5H,6H,7H-CYCLOPENTA[D]PYRIMIDIN-4-YL}SULFANYL)ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone.

    Reduction: The carbonyl group in the pyrimidine ring can be reduced to an alcohol.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid, reducing agents like lithium aluminum hydride or sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions typically involve specific solvents, temperatures, and catalysts to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thioether group would yield sulfoxides or sulfones, while reduction of the carbonyl group would produce alcohols.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological processes involving heterocyclic compounds.

    Medicine: Potential therapeutic applications due to its unique structure and reactivity.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(2-METHYLPHENYL)-2-({2-OXO-1-[(PYRIDIN-2-YL)METHYL]-1H,2H,5H,6H,7H-CYCLOPENTA[D]PYRIMIDIN-4-YL}SULFANYL)ACETAMIDE would depend on its specific interactions with molecular targets. This could involve binding to enzymes or receptors, altering their activity, or participating in biochemical pathways. Detailed studies would be required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N-(2-METHYLPHENYL)-2-({2-OXO-1-[(PYRIDIN-2-YL)METHYL]-1H,2H,5H,6H,7H-CYCLOPENTA[D]PYRIMIDIN-4-YL}SULFANYL)ACETAMIDE include other heterocyclic compounds with fused ring systems, such as:

    Cyclopenta[d]pyrimidines: Compounds with similar core structures but different substituents.

    Pyridine derivatives: Compounds with modifications to the pyridine ring.

    Thioether-containing compounds: Molecules with sulfur linkages similar to the thioether group in the target compound.

Uniqueness

The uniqueness of N-(2-METHYLPHENYL)-2-({2-OXO-1-[(PYRIDIN-2-YL)METHYL]-1H,2H,5H,6H,7H-CYCLOPENTA[D]PYRIMIDIN-4-YL}SULFANYL)ACETAMIDE lies in its specific combination of structural features, which may confer unique chemical reactivity and biological activity compared to other similar compounds.

Properties

Molecular Formula

C22H22N4O2S

Molecular Weight

406.5 g/mol

IUPAC Name

N-(2-methylphenyl)-2-[[2-oxo-1-(pyridin-2-ylmethyl)-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl]sulfanyl]acetamide

InChI

InChI=1S/C22H22N4O2S/c1-15-7-2-3-10-18(15)24-20(27)14-29-21-17-9-6-11-19(17)26(22(28)25-21)13-16-8-4-5-12-23-16/h2-5,7-8,10,12H,6,9,11,13-14H2,1H3,(H,24,27)

InChI Key

TYICWCDIDRFELU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1NC(=O)CSC2=NC(=O)N(C3=C2CCC3)CC4=CC=CC=N4

Origin of Product

United States

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